molecular formula C9H9NO4 B8437940 Oxetan-3-yl pyridin-2-yl carbonate

Oxetan-3-yl pyridin-2-yl carbonate

Cat. No.: B8437940
M. Wt: 195.17 g/mol
InChI Key: WHIHUQVJHBIQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxetan-3-yl pyridin-2-yl carbonate is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

oxetan-3-yl pyridin-2-yl carbonate

InChI

InChI=1S/C9H9NO4/c11-9(13-7-5-12-6-7)14-8-3-1-2-4-10-8/h1-4,7H,5-6H2

InChI Key

WHIHUQVJHBIQCY-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC(=O)OC2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of sodium hydride, 60% in mineral oil (0.594 g, 14.85 mmol) in THF (50 mL) was added oxetan-3-ol (1 g, 13.50 mmol) at 0° C. After stirring 30 min, the solution was transferred to a solution of di(pyridin-2-yl)carbonate (2.92 g, 13.50 mmol) in THF (50 mL) through a cannula. The formed slurry was stirred at 0° C. for 30 min. The slurry was warmed to rt and stirred for 2 h. The reaction was diluted with EtOAc, washed with brine, dried over MgSO4, filtered, concentrated to give a residue that was purified by Biotage eluting with 20-50% EtOAc in hexanes to afford the desired product oxetan-3-yl pyridin-2-yl carbonate (452 mg, 17.16% yield) as an oil. 500 mg sm recovered. 1H NMR (400 MHz, CHLOROFORM-d) d 8.42 (dd, J=4.6, 1.6 Hz, 1H), 7.89-7.77 (m, 1H), 7.33-7.27 (m, 1H), 7.14 (d, J=8.3 Hz, 1H), 5.62-5.52 (m, 1H), 4.96-4.91 (m, 2H), 4.83-4.78 (m, 2H).
Quantity
0 (± 1) mol
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reactant
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[Compound]
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oil
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0.594 g
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reactant
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Quantity
50 mL
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solvent
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1 g
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reactant
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2.92 g
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reactant
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50 mL
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solvent
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0 (± 1) mol
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